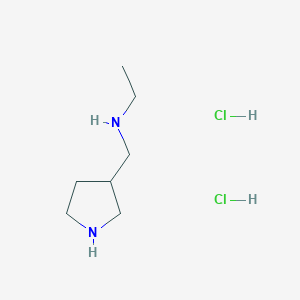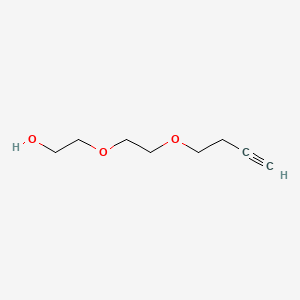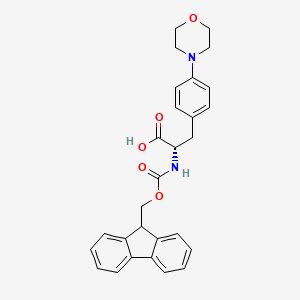
6-Cyanotryptophan
Descripción general
Descripción
6-Cyanotryptophan is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescence Spectroscopy and Microscopy
6-Cyanotryptophan is recognized as an efficient blue fluorescence emitter, revolutionizing biological spectroscopy and microscopy. Its synthesis and application in imaging cell-membrane-bound peptides and determining peptide-membrane binding constants signify a leap in bioimaging techniques. The molecule's unique photophysical properties make it a promising tool for probing biomolecular interactions and structural dynamics (Zhang et al., 2019).
Protein Structure and Dynamics
The novel cyanotryptophans serve as robust fluorescent probes, aiding in the study of protein conformational changes and DNA-protein interactions. The incorporation of these probes into proteins like Escherichia coli dihydrofolate reductase has enhanced the understanding of protein structures and dynamics, offering brighter and red-shifted fluorescence emission relative to tryptophan. This advance enables selective monitoring of tryptophan analogs amidst multiple native tryptophan residues in proteins, broadening the scope of protein research (Talukder et al., 2015).
Protein Hydration and Environment Probing
5-Cyanotryptophan, a tryptophan analogue, has exhibited an enhanced sensitivity to protein hydration, making it a valuable tool for probing protein hydration status and dynamics. Its application spans various domains, such as studying solvent properties, monitoring binding interactions of peptides with lipid membranes, and differentiating hydrated environments in proteins. The sensitivity of 5-Cyanotryptophan to hydration is leveraged to gain insights into the intricate environment surrounding protein structures (Markiewicz et al., 2016).
Infrared Probing of Hydration Status
The infrared spectroscopy applications of 5-Cyanotryptophan have been notable, particularly due to the sensitivity of its C≡N stretching vibration to the local hydration status. This sensitivity makes it an excellent probe for studying various biological processes, such as changes in hydration status upon peptide binding to model membranes. The combination of p-cyanophenylalanine and 5-cyanotryptophan also serves as a useful fluorescence energy transfer pair, further enhancing the capabilities of infrared probing in biomolecular research (Waegele et al., 2009).
Propiedades
IUPAC Name |
(2S)-2-amino-3-(6-cyano-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-5-7-1-2-9-8(4-10(14)12(16)17)6-15-11(9)3-7/h1-3,6,10,15H,4,14H2,(H,16,17)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVPXIGESRCWHK-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=C2CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C#N)NC=C2C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[2-(3-Methoxy-3-oxopropoxy)ethoxy]ethoxy]acetic acid](/img/structure/B8233586.png)



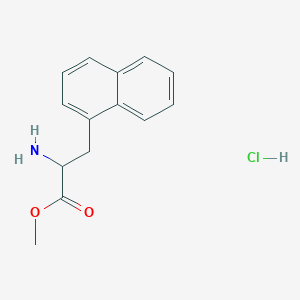
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-methoxy-2-methylphenyl)phenyl]propanoic acid](/img/structure/B8233625.png)

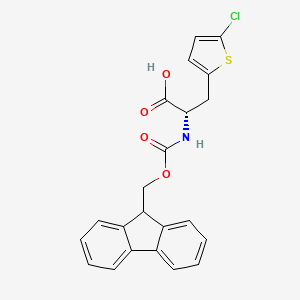
![(2R)-5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B8233653.png)
